molecular formula C23H21N7OS B4153767 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide

2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide

Cat. No.: B4153767
M. Wt: 443.5 g/mol
InChI Key: TXYHOSXKLSLPLA-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives characterized by a triazole core substituted with pyridyl and carbazole moieties. Its structure features a 4-amino-5-(3-pyridyl)-1,2,4-triazole linked via a thioether bridge to an acetamide group, which is further attached to a 9-ethylcarbazol-3-yl group.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7OS/c1-2-29-19-8-4-3-7-17(19)18-12-16(9-10-20(18)29)26-21(31)14-32-23-28-27-22(30(23)24)15-6-5-11-25-13-15/h3-13H,2,14,24H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYHOSXKLSLPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine ring, and the attachment of the carbazole moiety. Common reagents used in these reactions include hydrazine, pyridine-3-carboxaldehyde, and ethyl carbazole. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural variations among analogs include:

  • Pyridyl substitution position : 3-pyridyl (target compound) vs. 2-pyridyl (AS111, AS112) .
  • Aryl/heteroaryl acetamide substituents : Carbazole (target) vs. 3-methylphenyl (AS111), 3-chlorophenyl (AS112), or dichlorophenyl () .
  • Triazole substituents: Amino group (target, AS111) vs. alkyl/aryl groups (e.g., tert-butylphenyl in ) .

Key Findings :

  • Anti-inflammatory activity : AS111 and AS112 exhibit potency comparable to or exceeding diclofenac, with AS111 showing superior safety (LD50 = 1000 mg/kg vs. 500 mg/kg for AS112) . The carbazole group in the target compound may enhance binding through hydrophobic interactions, though its efficacy remains untested.
  • Toxicity : Chlorinated aryl groups (e.g., AS112) correlate with reduced LD50, suggesting electronegative substituents may increase toxicity .
  • Target specificity : VUAA1’s Orco activation highlights the diversity of biological targets within this structural class .
Structure-Activity Relationships (SAR)
  • Pyridyl position : 2-Pyridyl analogs (AS111, AS112) show confirmed anti-inflammatory activity, while 3-pyridyl (target) may alter binding kinetics due to spatial differences .
  • Carbazole vs. aryl groups : The carbazole moiety’s planar structure could improve membrane permeability or target engagement compared to smaller aryl groups .
  • Amino-triazole vs. alkyl-triazole: The amino group in the triazole core is critical for hydrogen bonding with cyclooxygenase-2 (COX-2), as seen in AS111’s interaction with LEU338 .

Pharmacokinetic and Toxicity Considerations

  • Toxicity : The target compound’s carbazole group may reduce acute toxicity compared to chlorinated derivatives (e.g., AS112) due to decreased electrophilicity .
  • Drug-likeness : Computational models predict favorable parameters for carbazole-containing triazoles, including moderate LogP values and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide
Reactant of Route 2
Reactant of Route 2
2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(9-ethylcarbazol-3-yl)acet amide

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